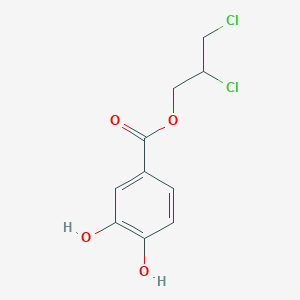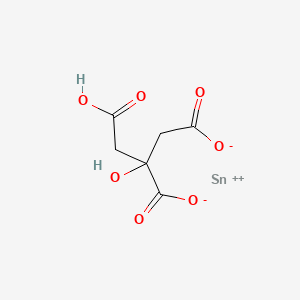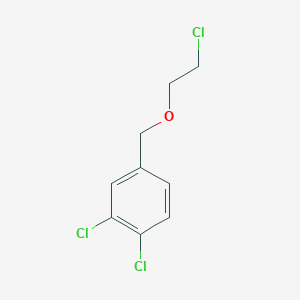![molecular formula C18H13Cl4N3S2 B14733869 4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine CAS No. 6307-34-2](/img/structure/B14733869.png)
4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine is a chemical compound characterized by the presence of a pyrimidine ring substituted with two 2,4-dichlorobenzylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine typically involves the reaction of 2,4-dichlorobenzyl mercaptan with a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the pyrimidine ring or the chlorobenzyl groups.
Substitution: The chlorobenzyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloro-2-(propylsulfanyl)pyrimidin-5-amine: Another pyrimidine derivative with similar structural features.
4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: A compound with a pyrimidine core and different substituents.
Uniqueness
4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine is unique due to the presence of two 2,4-dichlorobenzylsulfanyl groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
6307-34-2 |
|---|---|
Fórmula molecular |
C18H13Cl4N3S2 |
Peso molecular |
477.3 g/mol |
Nombre IUPAC |
4,6-bis[(2,4-dichlorophenyl)methylsulfanyl]pyrimidin-2-amine |
InChI |
InChI=1S/C18H13Cl4N3S2/c19-12-3-1-10(14(21)5-12)8-26-16-7-17(25-18(23)24-16)27-9-11-2-4-13(20)6-15(11)22/h1-7H,8-9H2,(H2,23,24,25) |
Clave InChI |
IGFVKNGNFGWLRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)CSC2=CC(=NC(=N2)N)SCC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate](/img/structure/B14733789.png)
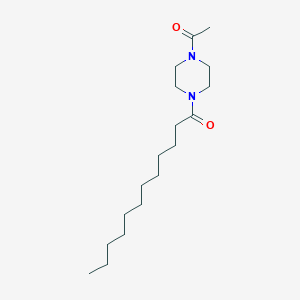
![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)

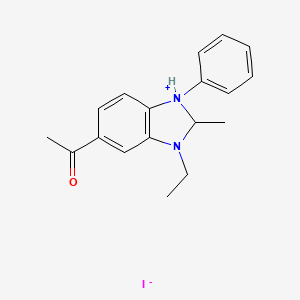
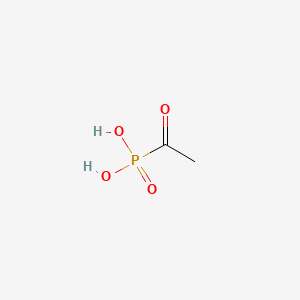
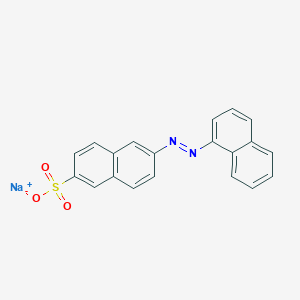
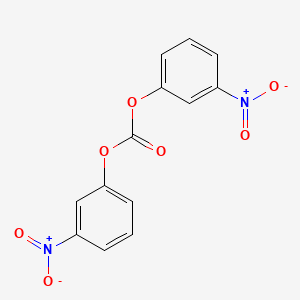
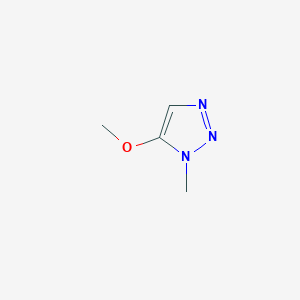
![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)
